6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol
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Overview
Description
6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol is a heterocyclic compound belonging to the 1,8-naphthyridine family This class of compounds is known for its diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6-ethoxy-7-methyl-1,8-naphthyridin-4-ol, can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often focus on optimizing yield and reducing environmental impact. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is becoming increasingly popular .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the ethoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-ethoxy-7-methyl-1,8-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, it can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, it may inhibit enzymes essential for bacterial survival, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom positions, exhibiting similar biological activities.
2-Phenyl-7-methyl-1,8-naphthyridine: A derivative with anticancer properties.
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core.
Uniqueness
6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethoxy-7-methyl-1H-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-10-6-8-9(14)4-5-12-11(8)13-7(10)2/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWLDKVTAXTNDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C=CN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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